molecular formula C8H11NO3 B13670732 (4,6-Dimethoxypyridin-2-yl)methanol

(4,6-Dimethoxypyridin-2-yl)methanol

Cat. No.: B13670732
M. Wt: 169.18 g/mol
InChI Key: NXTLVYAFYZQHDQ-UHFFFAOYSA-N
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Description

(4,6-Dimethoxypyridin-2-yl)methanol is an organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is characterized by the presence of a pyridine ring substituted with two methoxy groups at positions 4 and 6, and a hydroxymethyl group at position 2. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxypyridin-2-yl)methanol typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 2-chloro-4,6-dimethoxypyridine with methanol and sodium hydroxide under controlled conditions . The reaction is carried out at elevated temperatures, usually around 66°C, for several hours to ensure complete conversion. The product is then purified through distillation and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,6-Dimethoxypyridin-2-yl)methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (4,6-Dimethoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethoxypyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(4,6-dimethoxypyridin-2-yl)methanol

InChI

InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)9-8(4-7)12-2/h3-4,10H,5H2,1-2H3

InChI Key

NXTLVYAFYZQHDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC)CO

Origin of Product

United States

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